Cas no 332064-79-6 ((R)-3-Amino-5-hexenoic acid, hydrochloride)
(R)-3-Amino-5-hexenoic acid, hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-3-Amino-5-Hexenoic Acid Hcl
- (R)-3-Amino-5-hexenoic acid-HCl
- 5-Hexenoic acid, 3-amino-, hydrochloride (1:1), (3R)-
- (R)-3-Aminohex-5-enoic acid hydrochloride
- 332064-79-6
- DS-5201
- F15070
- (R)-3-AMINO-5-HEXENOIC ACID HYDROCHLORIDE
- 82448-92-8
- MFCD01860989
- CS-0158035
- (R)-3-AMINO-5-HEXENOICACID-HCL
- EN300-7390083
- (3R)-3-aminohex-5-enoic acid;hydrochloride
- d-beta-homoallylglycine hydrochloride
- (3R)-3-AMINOHEX-5-ENOIC ACID HYDROCHLORIDE
- AC-22130
- AKOS016843656
- (R)-3-Aminohex-5-enoicacidhydrochloride
- (R)-3-Amino-5-hexenoic acid, hydrochloride
-
- MDL: MFCD01860989
- Inchi: InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1
- InChI Key: JFPGGODHJJCONI-NUBCRITNSA-N
- SMILES: C=CC[C@H](CC(=O)O)N.Cl
Computed Properties
- Exact Mass: 165.05600
- Monoisotopic Mass: 165.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 112
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32000
- LogP: 1.86680
(R)-3-Amino-5-hexenoic acid, hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A608755-25mg |
(R)-3-Amino-5-hexenoic acid, hydrochloride |
332064-79-6 | 25mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A608755-50mg |
(R)-3-Amino-5-hexenoic acid, hydrochloride |
332064-79-6 | 50mg |
$ 115.00 | 2023-04-19 | ||
| TRC | A608755-100mg |
(R)-3-Amino-5-hexenoic acid, hydrochloride |
332064-79-6 | 100mg |
$ 178.00 | 2023-04-19 | ||
| TRC | A608755-250mg |
(R)-3-Amino-5-hexenoic acid, hydrochloride |
332064-79-6 | 250mg |
$ 305.00 | 2023-04-19 | ||
| Chemenu | CM220769-1g |
(R)-3-aminohex-5-enoic acid hydrochloride |
332064-79-6 | 95% | 1g |
$410 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA900-100mg |
(R)-3-Amino-5-hexenoic acid, hydrochloride |
332064-79-6 | 97% | 100mg |
861CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA900-50mg |
(R)-3-Amino-5-hexenoic acid, hydrochloride |
332064-79-6 | 97% | 50mg |
417.0CNY | 2021-07-12 | |
| abcr | AB166062-250 mg |
(R)-3-Amino-5-hexenoic acid HCl; . |
332064-79-6 | 250mg |
€254.50 | 2023-06-23 | ||
| abcr | AB166062-1 g |
(R)-3-Amino-5-hexenoic acid HCl; . |
332064-79-6 | 1g |
€552.00 | 2023-06-23 | ||
| abcr | AB166062-5 g |
(R)-3-Amino-5-hexenoic acid HCl |
332064-79-6 | 5g |
€1,179.60 | 2022-09-01 |
(R)-3-Amino-5-hexenoic acid, hydrochloride Suppliers
(R)-3-Amino-5-hexenoic acid, hydrochloride Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on (R)-3-Amino-5-hexenoic acid, hydrochloride
Introduction to (R)-3-Amino-5-Hexenoic Acid Hydrochloride (CAS No. 332064-79-6)
(R)-3-Amino-5-Hexenoic Acid Hydrochloride, also known by its CAS number 332064-79-6, is a compound of significant interest in the fields of biochemistry and pharmacology. This compound is a hydrochloride salt of the amino acid derivative, (R)-3-Amino-5-hexenoic acid. The molecule consists of a six-carbon chain with an amino group attached at the third carbon and a double bond between the fifth and sixth carbons, making it a unique member of the amino acid family.
The synthesis of (R)-3-Amino-5-Hexenoic Acid Hydrochloride involves several steps, including the preparation of the corresponding amino acid and subsequent salt formation with hydrochloric acid. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, ensuring higher yields and better purity. These improvements are particularly important for applications in drug development and biochemical research.
One of the most promising areas of research involving (R)-3-Amino-5-Hexenoic Acid Hydrochloride is its potential role in neuroprotection. Studies have shown that this compound exhibits neuroprotective properties, potentially mitigating oxidative stress and reducing inflammation in neuronal cells. This makes it a candidate for therapeutic interventions in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective effects, (R)-3-Amino-5-Hexenoic Acid Hydrochloride has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, making it a potential candidate for treating conditions like arthritis and other inflammatory disorders. The compound's ability to interact with key inflammatory mediators highlights its versatility in therapeutic applications.
The pharmacokinetic profile of (R)-3-Amino-5-Hexenoic Acid Hydrochloride is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for its development as a drug. Recent studies have provided insights into its bioavailability and metabolic pathways, which are essential for designing effective dosing regimens.
Furthermore, the stereochemistry of (R)-configuration plays a critical role in the biological activity of this compound. The (R) configuration ensures specific interactions with biological targets, which are essential for its therapeutic effects. This highlights the importance of chirality in drug design and underscores the need for precise synthesis methods to maintain the desired stereochemistry.
The application of (R)-3-Amino-5-Hexenoic Acid Hydrochloride extends beyond pharmacology into biochemical research. It serves as a valuable tool for studying amino acid metabolism, protein synthesis, and cellular signaling pathways. Its unique structure allows researchers to probe specific biological processes with high precision.
In conclusion, (R)-3-Amino-5-Hexenoic Acid Hydrochloride (CAS No. 332064-79-6) is a versatile compound with significant potential in various fields. Its neuroprotective, anti-inflammatory properties, and unique stereochemistry make it an attractive candidate for drug development and biochemical research. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play an increasingly important role in advancing medical science.
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